2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile
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Overview
Description
2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile, also known as A-841720, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have various effects on the central nervous system.
Mechanism of Action
2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile acts as an agonist of nAChRs, which are a type of receptor found in the central nervous system. These receptors are involved in various functions, including learning and memory, attention, and mood regulation. By binding to these receptors, 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile can modulate their activity and affect these functions.
Biochemical and Physiological Effects:
2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of mitochondrial function. These effects are thought to underlie the therapeutic potential of 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile in various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile in lab experiments is its high potency and selectivity for nAChRs. This allows for precise modulation of these receptors and reduces the risk of off-target effects. However, one limitation is the limited availability of 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile, which can make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for research on 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile, including the development of more potent and selective nAChR agonists, the investigation of its potential therapeutic applications in other neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile in combination with other drugs or therapies may enhance its therapeutic potential and reduce the risk of side effects.
Synthesis Methods
The synthesis of 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile involves several steps, including the reaction of 2-amino-5-methyl-4-(4-nitrophenyl)nicotinic acid with ethyl iodide and potassium carbonate to form 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile. This process has been optimized to produce high yields of the desired product.
Scientific Research Applications
2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile has been studied for its potential therapeutic applications in several areas, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in animal models. In Parkinson's disease, 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile has been shown to improve motor function and reduce the loss of dopaminergic neurons. In schizophrenia, 2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)nicotinonitrile has been shown to improve cognitive function and reduce the positive symptoms of the disease.
properties
IUPAC Name |
2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-3-13-9(2)14(12(8-16)15(17)18-13)10-4-6-11(7-5-10)19(20)21/h4-7H,3H2,1-2H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUDDKNPJGVJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-ethyl-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile |
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